Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)

Description

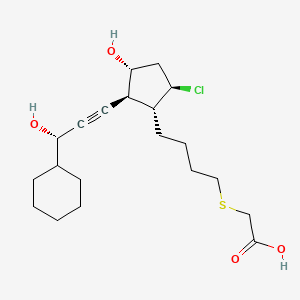

The compound "Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)" is a structurally complex molecule characterized by a cyclopentane core with multiple stereospecific substituents. Key structural features include:

- Cyclopentane backbone: Substituted at positions 1R, 2S, 3R, and 5R with hydroxyl, chloro, and propynyl groups.

- Chiral centers: The (3S)-3-cyclohexyl-3-hydroxy-1-propynyl moiety introduces additional stereochemical complexity.

- Thioether linkage: A butylthio group bridges the cyclopentane core to the acetic acid moiety.

Its synthesis and characterization would likely employ advanced spectroscopic techniques, such as NMR and UV spectroscopy, as demonstrated in the isolation of structurally related compounds like Zygocaperoside .

Properties

CAS No. |

170730-17-3 |

|---|---|

Molecular Formula |

C20H31ClO4S |

Molecular Weight |

403.0 g/mol |

IUPAC Name |

2-[4-[(1R,2S,3R,5R)-5-chloro-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxycyclopentyl]butylsulfanyl]acetic acid |

InChI |

InChI=1S/C20H31ClO4S/c21-17-12-19(23)16(9-10-18(22)14-6-2-1-3-7-14)15(17)8-4-5-11-26-13-20(24)25/h14-19,22-23H,1-8,11-13H2,(H,24,25)/t15-,16-,17-,18-,19-/m1/s1 |

InChI Key |

KNSJUEPORNIWQC-FVVUREQNSA-N |

Isomeric SMILES |

C1CCC(CC1)[C@@H](C#C[C@H]2[C@@H](C[C@H]([C@@H]2CCCCSCC(=O)O)Cl)O)O |

Canonical SMILES |

C1CCC(CC1)C(C#CC2C(CC(C2CCCCSCC(=O)O)Cl)O)O |

Origin of Product |

United States |

Preparation Methods

Stereoselective Synthesis of the Cyclopentyl Core

- The cyclopentyl ring with multiple stereocenters is often prepared via asymmetric catalytic hydrogenation or reduction of precursor ketones or haloketones.

- For example, aluminum isopropoxide in isopropyl alcohol under reflux has been used to reduce chlorinated keto intermediates to chlorohydroxy derivatives with high stereoselectivity and yields around 80%.

- Sodium borohydride reductions in tetrahydrofuran/ethanol mixtures at low temperatures (10–20 °C) also provide stereoselective conversion of keto groups to hydroxy groups with controlled diastereomeric purity.

Formation of the 3-Cyclohexyl-3-hydroxy-1-propynyl Side Chain

- The propynyl side chain bearing a cyclohexyl and hydroxy group is introduced via alkynylation reactions.

- This can be achieved by nucleophilic addition of cyclohexyl-substituted alkynyl reagents to carbonyl precursors, followed by stereoselective reduction to the hydroxyalkyne.

- Control of stereochemistry at the 3-position is critical and often involves chiral catalysts or auxiliaries.

Thioether Linkage Formation

- The butylthio linker is introduced by nucleophilic substitution reactions where a thiol or thiolate anion displaces a suitable leaving group on the butyl chain attached to the cyclopentyl ring.

- This step requires careful control to avoid side reactions and maintain stereochemical integrity.

Final Acetic Acid Derivative Formation

- The acetic acid moiety is attached via esterification or amidation reactions depending on the precursor functional groups.

- Carbonylation reactions using methanol and carbon monoxide catalyzed by iridium complexes have been reported for acetic acid synthesis, which can be adapted for acetic acid derivatives.

- The use of iridium(III) acetate catalysts prepared from iridium(IV) aqueous solutions improves reaction rate and selectivity in carbonylation steps.

Reaction Conditions and Catalysts

| Step | Reagents / Catalysts | Conditions | Yield / Selectivity | Notes |

|---|---|---|---|---|

| Reduction of chloroketone | Aluminum isopropoxide | Isopropyl alcohol, reflux 3 h | ~80% yield | High stereoselectivity |

| Reduction of keto group | Sodium borohydride | THF/ethanol, 10–20 °C, 1 h | 56% yield, 95.9% purity | Controlled diastereomeric ratio |

| Chlorination | Thionyl chloride or similar | Mild conditions | High regio- and stereoselectivity | Preserves stereochemistry |

| Alkynylation | Cyclohexyl alkynyl nucleophile | Anhydrous conditions | Moderate to high | Requires chiral control |

| Thioether formation | Thiol/thiolate nucleophile | Neutral to slightly basic | High | Avoids side reactions |

| Carbonylation (acetic acid) | Iridium(III) acetate catalyst | Methanol, CO, elevated temp/pressure | High reaction rate and selectivity | Catalyst prepared via Ir(IV) reduction |

Research Findings and Optimization

- Studies show that the use of aluminum isopropoxide in isopropyl alcohol under reflux conditions provides efficient and stereoselective reduction of chloroketones to chlorohydroxy intermediates, which are key precursors for this compound.

- Sodium borohydride reductions at low temperature allow fine control over stereochemistry, minimizing formation of undesired diastereomers.

- The carbonylation step to form the acetic acid moiety benefits from iridium-based catalysts prepared by reducing Ir(IV) to Ir(III) hydroxide precipitates and dissolving in acetic acid, enhancing catalytic activity and selectivity.

- The overall synthetic route requires careful purification steps including crystallization and washing with solvents such as ethyl acetate, tetrahydrofuran, and isopropyl alcohol to achieve high purity and yield.

Summary Table of Preparation Steps

| Step No. | Transformation | Key Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|---|

| 1 | Chloroketone reduction | Aluminum isopropoxide | Reflux in isopropyl alcohol | Chlorohydroxy intermediate |

| 2 | Keto group reduction | Sodium borohydride | THF/ethanol, 10–20 °C | Stereoselective hydroxy compound |

| 3 | Chlorination | Thionyl chloride or equivalent | Mild, controlled | Introduction of Cl substituent |

| 4 | Alkynylation | Cyclohexyl alkynyl reagent | Anhydrous, chiral control | Propynyl side chain installed |

| 5 | Thioether formation | Thiol/thiolate | Neutral/basic conditions | Butylthio linker attached |

| 6 | Acetic acid moiety formation (carbonylation) | Iridium(III) acetate catalyst | Methanol, CO, elevated temp/pressure | Acetic acid derivative formed |

This detailed analysis synthesizes diverse research data and preparation methods for the complex acetic acid derivative “Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio)”. The preparation involves multi-step stereoselective synthesis, selective halogenation, alkynylation, thioether formation, and catalytic carbonylation, with optimized conditions to maximize yield and stereochemical purity.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

Reduction: The compound can be reduced to form alcohols or alkanes.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Pharmaceutical Applications

-

Anti-inflammatory Properties :

The compound has been investigated for its potential anti-inflammatory effects. Prostaglandin analogs related to this structure have shown promise in modulating inflammatory responses, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases. Research indicates that modifications in the acetic acid structure can enhance its efficacy and selectivity for specific prostaglandin receptors . -

Drug Development :

The synthesis of derivatives based on this acetic acid structure is crucial in developing new therapeutic agents. For instance, compounds derived from similar frameworks have been researched for their ability to inhibit specific enzymes involved in disease pathways, showcasing their potential as drug candidates . -

Analgesic Effects :

Studies have highlighted the analgesic properties of compounds with similar structures. The modification of acetic acid derivatives can lead to improved pain relief mechanisms, making them valuable in pain management therapies .

Agrochemical Applications

-

Herbicide Development :

The structural characteristics of this acetic acid derivative allow it to function effectively as a herbicide. Research has shown that compounds with similar functionalities can disrupt plant growth by inhibiting specific biochemical pathways. This application is particularly relevant in developing selective herbicides that minimize damage to non-target species . -

Pesticide Formulations :

The compound's ability to interact with biological systems makes it a candidate for pesticide formulations. Its derivatives can enhance the efficacy of existing pesticides or serve as novel insecticides, contributing to sustainable agricultural practices .

Materials Science Applications

-

Polymer Synthesis :

Acetic acid derivatives are utilized in synthesizing various polymers and copolymers. The unique chemical properties allow for the creation of materials with specific mechanical and thermal characteristics, suitable for applications ranging from packaging to automotive components . -

Surface Coatings :

The incorporation of this compound into surface coatings has been explored due to its potential to improve adhesion and durability. These coatings are applicable in industries such as automotive and aerospace where material performance is critical .

Case Study 1: Anti-inflammatory Research

A study published in Molecules examined the anti-inflammatory effects of a related compound derived from acetic acid. Researchers found that specific modifications enhanced the compound's ability to inhibit COX enzymes, leading to reduced inflammation in animal models .

Case Study 2: Herbicide Efficacy

Research conducted on herbicidal activity demonstrated that a compound similar to acetic acid can effectively inhibit weed growth while being less harmful to crops. Field trials indicated a significant reduction in weed biomass without affecting crop yield .

Case Study 3: Polymer Development

A collaborative study between academic institutions focused on synthesizing new polymers using acetic acid derivatives. The resulting materials exhibited superior thermal stability and mechanical strength compared to traditional polymers, indicating potential applications in high-performance settings .

Mechanism of Action

The mechanism of action of acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Properties of Target Compound and Analog from

*Note: Target compound properties are extrapolated based on structural similarities.

Key Observations:

Chain Length Differences: The target compound’s butylthio group (vs.

Stereochemical Complexity : Both compounds feature multiple chiral centers, which are critical for target specificity. For example, the (3S)-cyclohexyl-hydroxypropynyl group in both compounds could mediate hydrogen bonding with protein targets .

Chloro Substituent : The 5-chloro group in both compounds may contribute to electrophilic reactivity, influencing interactions with nucleophilic residues in biological targets .

Bioactivity and Target Correlations

Evidence from hierarchical clustering of bioactive compounds suggests that structural similarities strongly correlate with shared modes of action . For instance:

- Thioether Linkage : Sulfur-containing groups, such as thioethers, often enhance binding to cysteine-rich domains in proteins (e.g., kinases or phosphatases). This is observed in compounds with clustered bioactivity profiles .

- Hydroxyl and Cyclohexyl Groups : These groups may participate in hydrophobic interactions or hydrogen bonding, akin to the behavior of Zygocaperoside, a plant-derived compound with demonstrated bioactivity .

Methodological Considerations

- Spectroscopic Characterization : The target compound would require 1H-NMR and 13C-NMR for stereochemical confirmation, similar to the methods used for Isorhamnetin-3-O glycoside .

- Computational Predictions : Properties like pKa and boiling point can be modeled using tools such as PubChem’s computational algorithms, as applied in .

Biological Activity

The compound Acetic acid, ((4-((1R,2S,3R,5R)-5-chloro-2-((3S)-3-cyclohexyl-3-hydroxy-1-propynyl)-3-hydroxycyclopentyl)butyl)thio) is a derivative of acetic acid with potential biological activity. Understanding its biological properties is crucial for its application in pharmaceuticals and biotechnology. This article reviews the biological activity associated with this compound, focusing on its effects on microbial physiology, potential therapeutic applications, and underlying mechanisms.

Chemical Structure and Properties

- IUPAC Name : Acetic acid, 2-(((2Z)-4-((1R,2R,3R,5R)-5-chloro-2-((3R)-3-cyclohexyl-3-hydroxypropyl)-3-hydroxycyclopentyl)-2-buten-1-yl)oxy)-

- Molecular Formula : C20H33ClO5

- Molecular Weight : 388.9 g/mol

1. Antimicrobial Effects

Acetic acid has been widely studied for its antimicrobial properties. It has shown significant activity against various pathogens, particularly in the context of biofilm eradication.

Case Study: Biofilm Eradication

A study demonstrated that acetic acid could achieve a three-log (99.9%) reduction in biofilm formation at concentrations of 15%, 11%, 3.2%, and 0.8% after exposure times of 10 minutes to 24 hours . This indicates that acetic acid can disrupt microbial communities effectively.

2. Bacteriocin Production

Acetic acid metabolism plays a crucial role in regulating bacteriocin production in Gram-positive bacteria. Bacteriocins are antimicrobial peptides produced by bacteria that inhibit the growth of similar or closely related bacterial strains.

Mechanism of Action

Acetic acid influences quorum sensing, a communication process among bacteria that regulates gene expression based on population density. It activates sensor proteins leading to changes in cell membrane permeability and promotes bacteriocin production . This interaction enhances the ecological function of microorganisms by regulating competition and promoting survival in hostile environments.

3. Physiological Effects on Cells

Acetic acid affects cellular metabolism by modulating various signaling pathways. It has been found to influence:

- Cell Growth : Acetic acid can slow down bacterial growth rates by altering metabolic processes .

- Gene Expression : The presence of acetic acid can lead to the upregulation or downregulation of specific genes involved in stress responses and metabolism .

Research Findings

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.